molecular formula C15H16N2O3S2 B2858980 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide CAS No. 899945-45-0

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide

Cat. No. B2858980
CAS RN: 899945-45-0
M. Wt: 336.42
InChI Key: ZSECPNCUXOQKJX-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is an essential heterocyclic compound with a variety of properties and applications . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Thiophene derivatives can be synthesized through several methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of quinoline derivatives is often achieved through the Skraup reaction, Doebner reaction, or Combes quinoline synthesis .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . Quinoline, on the other hand, is a fused ring system, incorporating a benzene ring and a pyridine ring .


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For instance, they can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and palladium-catalyzed direct arylation . Quinoline and its derivatives are also involved in numerous chemical reactions, including metal-catalyzed C-H activation and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which thiophene shares some similarities . Quinoline is a colorless hygroscopic liquid with a strong odor .

Scientific Research Applications

Activation of Hypoxia-Inducible Factor

The compound is a derivative of thiophene-2-carbonyl amino acid, which has been shown to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . This could have potential applications in treating conditions related to hypoxia, or low oxygen levels.

Antioxidant Activity

Thiophene-2-carboxamide derivatives, which include the compound , have been shown to exhibit antioxidant properties . This could make them useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antibacterial Activity

The compound has also been found to have antibacterial activity . This could potentially make it useful in the development of new antibiotics, particularly given the growing problem of antibiotic resistance.

Organic Semiconductors

Thiophene derivatives are known to play a prominent role in the advancement of organic semiconductors . This suggests that the compound could potentially be used in the development of new electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Similarly, thiophene derivatives are used in the fabrication of OLEDs . This could mean that the compound has potential applications in display technology.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could be used to protect metals and other materials from corrosion.

Mechanism of Action

The mechanism of action of thiophene and quinoline derivatives largely depends on their specific functional groups and the biological targets they interact with .

Safety and Hazards

Thiophene and quinoline and their derivatives should be handled with care as they may pose certain health risks. For instance, they can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future research directions could involve the synthesis of novel thiophene and quinoline derivatives with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . Further studies could also focus on exploring their biological activities and mechanisms of action.

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSECPNCUXOQKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide

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